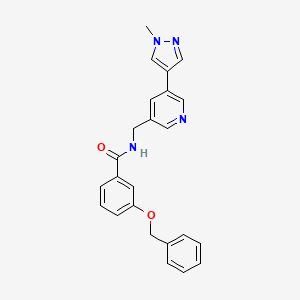![molecular formula C25H22N2O2 B2575564 N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide CAS No. 851405-02-2](/img/no-structure.png)
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide, also known as MEQ or NQDI-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biological effects, including anti-inflammatory, anti-oxidant, and anti-cancer properties.
Scientific Research Applications
Synthesis of Fused Heterocycles
The quinoline moiety present in the compound is a key structural feature in the synthesis of fused heterocycles . These heterocycles are significant due to their unique biological activities. The compound can be used as a precursor in the synthesis of four-membered to seven-membered heterocycles, which are valuable in drug research and development.
Antimicrobial Applications
Compounds with a quinoline backbone, similar to the one , have shown promising antimicrobial potential . This suggests that our compound could be explored for its efficacy against various microbial strains, contributing to the development of new antimicrobial agents.
Anti-Cancer Properties
Derivatives structurally similar to this compound have demonstrated cytotoxicity against certain cancer cell lines, such as the MCF-7 breast cancer cell line. This indicates a potential application in cancer research, particularly in the search for novel anti-cancer drugs.
Anti-Inflammatory and Analgesic Activities
Indole derivatives related to this compound have exhibited anti-inflammatory and analgesic activities . Therefore, it could be investigated for its potential use in developing treatments for conditions associated with inflammation and pain.
Antidepressant and Anti-Parkinson Activities
Some quinolin-2-ones, which share a similar structural framework, have shown potential antidepressant and anti-Parkinson activities . This compound could be valuable in neurological research, particularly in studying and treating mood disorders and Parkinson’s disease.
Antiparasitic and Antischistosomal Activity
The quinoline core is also known for its antiparasitic and antischistosomal activities . Research into this compound could lead to the development of new treatments for parasitic infections, including schistosomiasis.
Synthesis of Organic Fluorescent Dyes
Coumarin and quinolin-2-one derivatives are important classes of organic fluorescent dyes . The compound could be utilized in the synthesis of new fluorescent dyes with potential applications in biological imaging and diagnostics.
Drug Development and Pharmacological Studies
Given the diverse biological activities associated with quinoline derivatives, this compound could play a significant role in drug development and pharmacological studies . It could serve as a lead compound or a chemical scaffold for the synthesis of drugs with various therapeutic properties.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide involves the reaction of 7-methyl-2-oxo-1H-quinoline-3-carboxylic acid with 2-aminoethylphenol to form the intermediate, which is then reacted with 4-phenylbenzoyl chloride to yield the final product.", "Starting Materials": [ "7-methyl-2-oxo-1H-quinoline-3-carboxylic acid", "2-aminoethylphenol", "4-phenylbenzoyl chloride", "DMF (N,N-dimethylformamide)", "Et3N (triethylamine)", "NaHCO3 (sodium bicarbonate)", "NaCl (sodium chloride)", "H2O (water)" ], "Reaction": [ "Step 1: Dissolve 7-methyl-2-oxo-1H-quinoline-3-carboxylic acid (1.0 g, 5.2 mmol) and 2-aminoethylphenol (0.8 g, 7.8 mmol) in DMF (10 mL) and add Et3N (1.5 mL, 10.4 mmol). Stir the mixture at room temperature for 2 hours.", "Step 2: Pour the reaction mixture into ice-cold water (50 mL) and acidify with 1 M HCl to pH 2. Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over Na2SO4. Concentrate the solution under reduced pressure to obtain the intermediate as a yellow solid.", "Step 3: Dissolve the intermediate in DMF (10 mL) and add NaHCO3 (1.0 g, 12 mmol) and 4-phenylbenzoyl chloride (1.8 g, 7.8 mmol). Stir the mixture at room temperature for 2 hours.", "Step 4: Pour the reaction mixture into ice-cold water (50 mL) and extract the product with ethyl acetate (3 x 20 mL). Dry the organic layer over Na2SO4 and concentrate the solution under reduced pressure. Purify the product by column chromatography using ethyl acetate/hexane as the eluent to obtain N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide as a yellow solid.", "Step 5: Recrystallize the product from ethanol to obtain pure N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide as a yellow solid." ] } | |
CAS RN |
851405-02-2 |
Product Name |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide |
Molecular Formula |
C25H22N2O2 |
Molecular Weight |
382.463 |
IUPAC Name |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide |
InChI |
InChI=1S/C25H22N2O2/c1-17-7-8-21-16-22(25(29)27-23(21)15-17)13-14-26-24(28)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-12,15-16H,13-14H2,1H3,(H,26,28)(H,27,29) |
InChI Key |
CYOJPLQQQGCUON-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



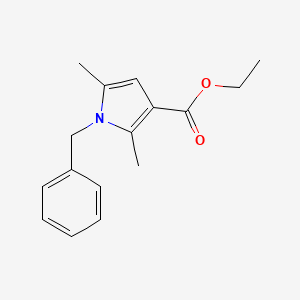
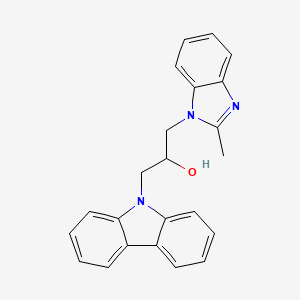
![3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2575483.png)
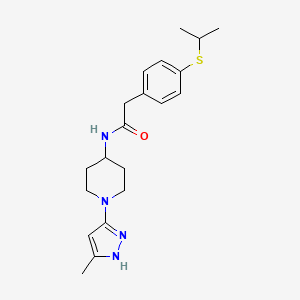
![3-chloro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2575487.png)
![Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B2575488.png)
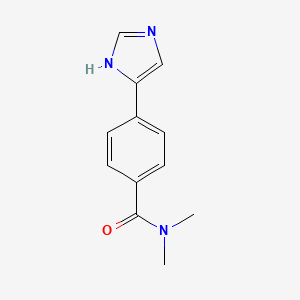
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole](/img/structure/B2575490.png)
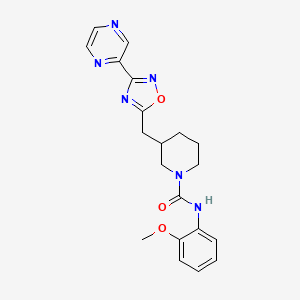
![(E)-3-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol](/img/structure/B2575492.png)
![2-amino-4-(3-fluorophenyl)-7-methyl-6-(3-morpholinopropyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2575496.png)
![1-[(4-Methoxyphenyl)methyl]pyrazole-4-carboximidamide;hydrochloride](/img/structure/B2575498.png)
amino]carbonyl}benzoic acid](/img/structure/B2575499.png)
